molecular formula C20H22N2O2S B2371300 N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide CAS No. 866008-80-2

N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide

Cat. No.: B2371300
CAS No.: 866008-80-2
M. Wt: 354.47
InChI Key: KRXIZDBXQMZAJT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely to be a derivative of isoindole. Isoindoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

1. Antimicrobial Activity:

  • N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide derivatives have been synthesized and evaluated for their potential antimicrobial activities. These derivatives have shown effectiveness against various bacteria and fungi, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
  • Another study synthesized similar derivatives and tested them for antimicrobial and hemolytic activity, finding that some were active against selected microbial species, suggesting their application in antimicrobial treatments (Rehman et al., 2016).

2. Synthesis of Phosphorylated Derivatives:

  • Research focused on the synthesis of diethyl phosphonates using N-substituted isoindolin-1-ones, which are related to this compound. These findings can contribute to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Jóźwiak, Zagórski, Płotka, & Cal, 2014).

3. Anticancer Activity:

  • Compounds related to this compound have been investigated for their anticancer activities. Studies indicate that these compounds exhibit potential against various cancer cell lines, suggesting their application in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

4. Spectroscopic Characterization and Antiviral Activity:

  • The compound and its derivatives have been characterized using vibrational spectroscopy and investigated for antiviral activities. These studies provide insight into the structure and potential antiviral applications of these compounds (Mary, Pradhan, & James, 2022).

5. Glutaminase Inhibition:

  • Research has been conducted on analogs of this compound as glutaminase inhibitors, which are important in cancer research. These studies contribute to the understanding of the compound's potential in cancer treatment (Shukla et al., 2012).

6. Coordination Chemistry and Antioxidant Activity:

  • Coordination complexes constructed from derivatives of the compound have been synthesized and characterized. These complexes showed significant antioxidant activity, which is relevant in the context of oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Properties

IUPAC Name

N,N-diethyl-2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-21(4-2)18(23)14-25-20-17-13-9-8-12-16(17)19(24)22(20)15-10-6-5-7-11-15/h5-13,20H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXIZDBXQMZAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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